molecular formula C16H17N3O4S B10930911 5-[(2E)-3-(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione

5-[(2E)-3-(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione

Cat. No.: B10930911
M. Wt: 347.4 g/mol
InChI Key: QLUSZEGYWYOFAS-VOTSOKGWSA-N
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Description

The compound 5-[(2E)-3-(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a thiazine ring, and a conjugated enone system, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2E)-3-(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring, followed by the introduction of the cyclopentyl and methyl groups. The thiazine ring is then synthesized and coupled with the pyrazole derivative through a series of condensation reactions. The final step involves the formation of the enone system under controlled conditions, such as using a base catalyst and maintaining a specific temperature range.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and reaction conditions that minimize by-products. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(2E)-3-(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the enone system to saturated alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and thiazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

5-[(2E)-3-(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione: has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[(2E)-3-(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit enzyme activity by forming a stable complex with the active site, thereby preventing substrate binding and subsequent reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H17N3O4S

Molecular Weight

347.4 g/mol

IUPAC Name

5-[(E)-3-(1-cyclopentyl-3-methylpyrazol-4-yl)prop-2-enoyl]-6-hydroxy-1,3-thiazine-2,4-dione

InChI

InChI=1S/C16H17N3O4S/c1-9-10(8-19(18-9)11-4-2-3-5-11)6-7-12(20)13-14(21)17-16(23)24-15(13)22/h6-8,11,22H,2-5H2,1H3,(H,17,21,23)/b7-6+

InChI Key

QLUSZEGYWYOFAS-VOTSOKGWSA-N

Isomeric SMILES

CC1=NN(C=C1/C=C/C(=O)C2=C(SC(=O)NC2=O)O)C3CCCC3

Canonical SMILES

CC1=NN(C=C1C=CC(=O)C2=C(SC(=O)NC2=O)O)C3CCCC3

Origin of Product

United States

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